3-(3,5-difluorophenyl)benzoic Acid
Description
3-(3,5-Difluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid backbone substituted with a 3,5-difluorophenyl group at the 3-position of the benzene ring. Fluorinated aromatic compounds are prized for their enhanced metabolic stability, lipophilicity, and bioavailability, making them critical in drug development .
Properties
IUPAC Name |
3-(3,5-difluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVDXEXZIAKVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465469 | |
| Record name | 3-(3,5-difluorophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177734-83-7 | |
| Record name | 3′,5′-Difluoro[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177734-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-difluorophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-difluorophenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can lead to a wide range of substituted aromatic compounds.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- 3-(3,5-Difluorophenyl)benzoic acid serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives for further applications in research and industry.
Reactions and Mechanisms
- The compound can participate in nucleophilic substitution reactions and acylation processes. The carboxylic acid group can be converted into acyl chlorides, facilitating further reactions with nucleophiles . These properties make it a versatile reagent in synthetic organic chemistry.
Biological Applications
Antimicrobial Properties
- Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. Studies have shown moderate activity against bacteria such as Escherichia coli and fungi like Candida albicans, suggesting potential applications in developing new antimicrobial agents .
Mechanism of Action
- The antimicrobial effects are believed to stem from the compound's ability to disrupt cellular processes in microorganisms, potentially through interference with enzyme activity or cell signaling pathways. This highlights its potential as a lead compound for drug development targeting infectious diseases.
Pharmaceutical Development
Drug Design and Development
- The structural characteristics of this compound make it an attractive candidate for drug design. Its fluorinated groups enhance lipophilicity and binding affinity to biological targets, which is crucial for developing active pharmaceutical ingredients (APIs) .
Therapeutic Applications
- Compounds derived from this compound have been explored for their therapeutic potential in treating inflammatory diseases and autoimmune conditions. For instance, studies have indicated that certain derivatives can inhibit pathways involved in inflammation and immune response modulation . This positions them as promising candidates for treating conditions such as rheumatoid arthritis and asthma.
Case Studies
Mechanism of Action
The mechanism of action of 3-(3,5-difluorophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Table 1: Comparison of this compound and Structural Analogs
Physicochemical and Functional Differences
- Acidity and Solubility: The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid group compared to non-fluorinated analogs. For example, 3,5-difluorobenzoic acid (pKa ~2.8) is more acidic than benzoic acid (pKa ~4.2) due to inductive effects . The solubility of this compound in polar solvents (e.g., DMSO, methanol) is likely lower than simpler fluorinated benzoic acids due to its larger hydrophobic aromatic system.
- Synthetic Accessibility : Derivatives like 3-(3,5-difluorophenyl)-3-oxo-propionic acid ethyl ester (CAS 359424-42-3) suggest that the target compound can be synthesized via coupling reactions or Friedel-Crafts alkylation, though regioselectivity challenges may arise for specific isomers .
Biological Activity
3-(3,5-Difluorophenyl)benzoic acid is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a benzoic acid derivative characterized by the presence of a difluorophenyl group at the 3-position of the benzoic acid moiety. Its chemical structure can be represented as follows:
- Chemical Formula : C13H9F2O2
- Molecular Weight : 236.21 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of benzoic acid have been evaluated for their effectiveness against various bacterial strains:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| This compound | Data not specified | Various bacteria including S. aureus |
| DIF (2-hydroxy-5-(2,4-difluorophenyl) benzoic acid) | 0.25 - 1 µg/mL | S. aureus (including MRSA) |
The aforementioned compound DIF has been reported to inhibit hemolysis and biofilm formation in Staphylococcus aureus strains significantly .
Anti-inflammatory Activity
In vitro studies have demonstrated that benzoic acid derivatives can modulate inflammatory responses. Research indicates that these compounds may inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The specific effects of this compound on these pathways are still under investigation but suggest potential therapeutic applications in inflammatory diseases.
Anticancer Properties
Preliminary studies suggest that benzoic acid derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. A study involving various benzoic acid derivatives indicated enhanced proteasomal activity and cathepsin activation in human fibroblasts, which could contribute to their anticancer effects .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various benzoic acid derivatives against S. aureus and other pathogens. The results indicated that compounds with halogen substitutions demonstrated enhanced activity compared to their non-halogenated counterparts .
- In Silico Studies : Molecular docking studies have shown that this compound could interact effectively with key enzymes involved in protein degradation pathways, suggesting a mechanism for its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
